molecular formula C10H16BrN3O B12942890 2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-43-7

2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12942890
CAS No.: 88723-43-7
M. Wt: 274.16 g/mol
InChI Key: CJSQBNSRULTVBC-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one is a brominated imidazole derivative featuring a pentylamino substituent at the 2-position and a bromoethanone group at the 5-position of the imidazole ring. This compound is of interest in medicinal and synthetic chemistry due to the reactive bromoethanone moiety, which serves as a versatile intermediate for nucleophilic substitution reactions.

Properties

CAS No.

88723-43-7

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

2-bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C10H16BrN3O/c1-2-3-4-5-12-10-13-7-8(14-10)9(15)6-11/h7H,2-6H2,1H3,(H2,12,13,14)

InChI Key

CJSQBNSRULTVBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-(pentylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-(pentylamino)-1H-imidazole with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-(pentylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce imidazole carboxylic acids .

Scientific Research Applications

2-Bromo-1-(2-(pentylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-(pentylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below compares the target compound with structurally related analogues, emphasizing key differences in substituents and core heterocycles:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one (Target) Imidazole 2-pentylamino, 5-bromoethanone ~285.2 (calculated) Synthetic intermediate; potential antimicrobial
1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one Imidazole 1-(4-bromophenyl), 2-methyl-5-nitro 352.1 Antibacterial activity (MIC = 7.1 µM vs. E. coli)
2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)ethanone Benzimidazole 1-methyl, 2-bromoethanone 253.1 Photoreactive agent; used in polymer chemistry
2,2,2-Trifluoro-1-(1H-imidazol-5-yl)ethan-1-one Imidazole 5-trifluoroethanone 182.1 Fluorinated analogue; enhanced metabolic stability
2-Bromo-1-(2,4-dimethylthiazol-5-yl)ethan-1-one Thiazole 2,4-dimethyl, 5-bromoethanone 248.1 Thiazole-based intermediate for antiviral agents
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Imidazole 5-(4-bromophenyl), 1-methyl, 2-amine 266.1 Antifungal applications; improved water solubility

Key Comparisons

Core Heterocycle Variations
  • Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) exhibit extended aromatic systems, enhancing π-π stacking interactions but reducing solubility compared to imidazole cores.
  • Imidazole vs. Thiazole : Thiazole-based analogues (e.g., ) introduce a sulfur atom, altering electronic properties and reactivity. Thiazoles are often prioritized in antiviral drug design .
Substituent Effects
  • Bromo vs. Trifluoro: Bromoethanone groups (as in the target compound) are superior leaving groups in nucleophilic substitutions compared to trifluoro analogues (e.g., ), making them more reactive in cross-coupling reactions.
  • Pentylamino vs.

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